molecular formula C10H11N3O5 B1629167 N-(4-Nitrophenyl)-L-alpha-asparagine CAS No. 22155-82-4

N-(4-Nitrophenyl)-L-alpha-asparagine

Cat. No.: B1629167
CAS No.: 22155-82-4
M. Wt: 253.21 g/mol
InChI Key: JPSVAMXHSUXSEY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Nitrophenyl)-L-alpha-asparagine is a synthetic derivative of the amino acid L-asparagine, where the 4-nitrophenyl group is substituted at the alpha-amino position. This modification confers unique electronic and steric properties, making it a valuable substrate in enzymatic studies and a precursor for synthesizing bioactive heterocycles. Its nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the asparagine backbone retains hydrogen-bonding capabilities critical for interactions in biological systems .

Properties

CAS No.

22155-82-4

Molecular Formula

C10H11N3O5

Molecular Weight

253.21 g/mol

IUPAC Name

(3S)-3-amino-4-(4-nitroanilino)-4-oxobutanoic acid

InChI

InChI=1S/C10H11N3O5/c11-8(5-9(14)15)10(16)12-6-1-3-7(4-2-6)13(17)18/h1-4,8H,5,11H2,(H,12,16)(H,14,15)/t8-/m0/s1

InChI Key

JPSVAMXHSUXSEY-QMMMGPOBSA-N

SMILES

C1=CC(=CC=C1NC(=O)C(CC(=O)O)N)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1NC(=O)[C@H](CC(=O)O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CC(=O)O)N)[N+](=O)[O-]

sequence

D

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Nitrophenyl)acetohydrazonoyl Bromide

  • Structure: Features a 4-nitrophenyl group linked to an acetohydrazonoyl bromide moiety.
  • Reactivity : Serves as a precursor for synthesizing 1,3,4-thiadiazole derivatives via reactions with hydrazinecarbothioamide or methyl hydrazinecarbodithioate .
  • Biological Activity : Derived thiadiazoles exhibit antimicrobial activity against E. coli, B. mycoides, and C. albicans, with MIC values ranging from 3–12 µg/mL (Table 1). N-(4-Nitrophenyl)-L-alpha-asparagine lacks direct antimicrobial data but shares structural motifs that may influence similar pathways.

Table 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

Compound ID MIC (µg/mL) Target Microorganisms
Thiadiazole-1 3 E. coli
Thiadiazole-2 6 B. mycoides
Thiadiazole-4 12 C. albicans

Source: Monatshefte für Chemie (2022) .

4-Nitrobenzylamine and Derivatives

  • Structure : Simplifies to a nitrobenzyl group with an amine substituent.
  • Applications : Used as substrate analogues in enzymatic assays (e.g., serine hydrolase studies) due to the nitro group’s chromogenic properties .
  • Mechanistic Comparison : Both this compound and 4-nitrobenzylamine derivatives undergo hydrolysis catalyzed by serine hydrolases. However, the asparagine backbone in the former introduces steric hindrance, slowing hydrolysis rates compared to simpler nitroaromatic amides .

N-(1H-Benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine

  • Structure : Incorporates a benzimidazole ring linked to a 4-nitrophenyl group.
  • Biological Activity: Inhibits wheat germination at concentrations >50 µM, suggesting phytotoxic effects.

2-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(4-chlorophenyl)hydrazinecarbothioamide (AS8)

  • Structure: Contains a chlorophenyl group and a quinazolinone core.
  • Antitubercular Activity : Exhibits MIC of 3 µg/mL against Mycobacterium tuberculosis, outperforming nitroaromatic asparagine derivatives in potency. The chloro substituent likely enhances lipophilicity and target binding .

Mechanistic and Structural Insights

  • Electronic Effects : The 4-nitrophenyl group in all compounds acts as an electron-withdrawing group, polarizing adjacent bonds and enhancing reactivity in nucleophilic substitutions.
  • Steric Considerations : Bulky substituents (e.g., benzimidazole in ) reduce enzymatic hydrolysis rates compared to smaller analogues like N-(4-nitrophenyl)-butyramide .

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